3,4-Dimethoxyphenylglyoxal hydrate
Overview
Description
3,4-Dimethoxyphenylglyoxal hydrate is an organic compound with the molecular formula C10H12O5. It is a derivative of phenylglyoxal, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is commonly used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dimethoxyphenylglyoxal hydrate can be synthesized through several methods. One common approach involves the oxidation of 3,4-dimethoxybenzaldehyde using oxidizing agents such as selenium dioxide or potassium permanganate. The reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to obtain the compound in its hydrated form.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal group to an alcohol or other reduced forms.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed:
Oxidation Products: Carboxylic acids, quinones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted benzene derivatives.
Scientific Research Applications
3,4-Dimethoxyphenylglyoxal hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in proteomics research to study protein modifications and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3,4-dimethoxyphenylglyoxal hydrate involves its interaction with biological molecules, particularly proteins. The compound can modify amino acid residues, such as arginine, through covalent bonding. This modification can alter the protein’s structure and function, leading to various biological effects. The molecular targets and pathways involved in these interactions are subjects of ongoing research .
Comparison with Similar Compounds
Phenylglyoxal: A simpler analog without methoxy groups.
3,4-Dihydroxyphenylglyoxal: Contains hydroxyl groups instead of methoxy groups.
Methylglyoxal: A smaller glyoxal derivative with different reactivity.
Comparison: 3,4-Dimethoxyphenylglyoxal hydrate is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological interactions. Compared to phenylglyoxal, the methoxy groups provide additional sites for chemical modification and enhance the compound’s solubility in organic solvents. This makes this compound a valuable tool in various research applications .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-oxoacetaldehyde;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4.H2O/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2;/h3-6H,1-2H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXVAKHTLMPFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=O)OC.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656866 | |
Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1138011-18-3, 163428-90-8 | |
Record name | Benzeneacetaldehyde, 3,4-dimethoxy-α-oxo-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1138011-18-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dimethoxyphenyl)(oxo)acetaldehyde--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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